molecular formula C12H8Cl2N4 B1423085 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1354952-35-4

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1423085
CAS No.: 1354952-35-4
M. Wt: 279.12 g/mol
InChI Key: ZOANCJOAKNNRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a high-value chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. Its structure incorporates two reactive chlorine atoms at the 4-position of the pyrimidine ring and the chloromethyl group at the 6-position, making it a versatile precursor for the synthesis of diverse disubstituted pyrazolopyrimidine derivatives through nucleophilic substitution reactions . While specific data for the 1-phenyl derivative is limited in the available literature, a closely related analog, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, has been extensively studied and demonstrates the high utility of this chemical class . The pyrazolo[3,4-d]pyrimidine scaffold is a recognized purine isostere and is known to exhibit a wide range of pharmacological activities . Researchers are exploring these compounds for their potential as anticancer agents, with mechanisms of action that may include inhibition of critical kinases such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and Src kinase . Additionally, this scaffold has shown promise in possessing antiviral, antibacterial, and anti-inflammatory properties . As a key building block, this compound enables the efficient exploration of structure-activity relationships (SAR) to optimize for these and other biological targets. The structure of related compounds in this series is typically confirmed using a suite of analytical techniques, including 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-resolution mass spectrometry (HRMS), and elemental analysis . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-6-(chloromethyl)-1-phenylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N4/c13-6-10-16-11(14)9-7-15-18(12(9)17-10)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOANCJOAKNNRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes, making this compound a potential candidate for therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, thereby inhibiting the proliferation of cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates. This inhibition can lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when evaluating the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit the proliferation of cancer cells without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and immunosuppression. These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose of this compound for clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can inhibit the activity of certain enzymes involved in nucleotide metabolism, leading to changes in the levels of nucleotides and their derivatives. These metabolic effects can contribute to the compound’s therapeutic potential by altering cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution properties are important for understanding the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.

Biological Activity

4-Chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential pharmacological properties. Its structure allows for significant biological activity, particularly in the fields of oncology and enzymatic inhibition. This article reviews the biological activity of this compound, providing insights into its mechanisms, effects on various cell lines, and potential therapeutic applications.

  • Molecular Formula : C12H9ClN4
  • Molecular Weight : 244.68 g/mol
  • CAS Number : 1354952-35-4

The biological activity of this compound primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition is crucial for regulating the cell cycle and has implications in cancer therapy. The compound's ability to bind to these kinases mimics ATP, allowing it to disrupt normal cellular processes.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported that compounds based on this scaffold showed significant inhibition of tumor growth in MCF-7 models, inducing apoptosis and inhibiting cell migration ( ).

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.0CDK2 inhibition, apoptosis induction
HCT-1167.5Cell cycle arrest
A5496.3Apoptotic pathway activation

Enzymatic Inhibition

In addition to its anticancer properties, this compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), a target for many anticancer drugs. The structure of pyrazolo[3,4-d]pyrimidine derivatives allows them to interact effectively with DHFR, leading to significant cytotoxicity against methotrexate-resistant cell lines ( ).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications in its structure. Studies have indicated that variations in substitution patterns at the phenyl ring or alterations in the chloromethyl group can enhance or diminish its biological efficacy ( ).

Table 2: Structure-Activity Relationship Insights

Substitution PatternBiological ActivityNotes
Chloromethyl at position 6High CDK2 inhibitionEssential for binding
Methyl group at position 1Moderate activityReduces binding affinity
Additional halogen substitutionsVariableCan enhance selectivity

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine possess anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the chloromethyl group enhances the compound's reactivity, allowing for further functionalization that can lead to increased potency against cancer cells .

Antibacterial Properties

Compounds related to 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine have been evaluated for their antibacterial activity. Some derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Phosphodiesterase Inhibition

Recent studies have focused on the design of pyrazolo[3,4-d]pyrimidinone derivatives as selective phosphodiesterase-5 inhibitors. These compounds may offer therapeutic benefits in treating erectile dysfunction and pulmonary hypertension by enhancing vasodilation through increased levels of cyclic GMP .

Synthesis Routes

The synthesis of this compound typically involves a multi-step process that includes the reaction of 5-amino-1H-pyrazoles with chloromethylating agents. The synthesis can be optimized to improve yields and reduce reaction times, making it more feasible for large-scale production .

Potential Derivatives

The ability to modify the pyrazolo[3,4-d]pyrimidine scaffold opens up avenues for creating a library of derivatives with varied biological activities. For example:

  • Substituting different groups at the 6-position can yield compounds with enhanced selectivity and potency.
  • Variations at the phenyl ring can also affect the pharmacokinetic properties of the resulting compounds.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • The 6-chloromethyl group in the target compound allows for sequential substitutions (e.g., with amines in ), whereas 6-methyl or 6-trifluoromethyl groups limit reactivity to the 4-position .
  • 1-Phenyl derivatives exhibit enhanced aromatic stacking in biological targets compared to 1-methyl or 1-ethyl analogs, influencing binding affinity .

Synthetic Efficiency :

  • The 1-phenyl derivative (65% yield) requires longer reaction times (8 hours) compared to the 1-methyl analog (72% yield via a two-step route) .
  • Regioselectivity : Nucleophilic substitution favors the 4-position in 6-chloromethyl derivatives, as seen in , whereas 4,6-dichloro derivatives permit dual functionalization .

Key Observations:

Anticancer Potency :

  • The target compound’s chloromethyl group enhances cytotoxicity (IC₅₀ = 3.32×10⁻⁵ μM) compared to methyl -substituted analogs (IC₅₀ = 0.5–2.0 μM), likely due to increased electrophilicity .
  • Schiff base derivatives (e.g., 5a–l in ) show improved kinase inhibition (VEGFR-2, IC₅₀ = 1.8 μM) via π-π interactions from the arylidene groups .

Antibacterial Activity: Chloromethyl derivatives exhibit broad-spectrum antibacterial activity (MIC = 10–20 μg/mL), while 4-amino analogs () show reduced potency, highlighting the importance of the chloro substituent .

Q & A

Q. What are the common synthetic routes for preparing 4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine?

The compound is typically synthesized via multi-component cyclocondensation reactions . For example:

  • A one-pot method using readily available starting materials (e.g., thiourea derivatives, chlorinated reagents) under reflux conditions in solvents like ethanol or acetonitrile. This approach simplifies purification and improves scalability .
  • Chloromethylation of pyrazolo[3,4-d]pyrimidine precursors using chloroacetyl chloride or α-chloroacetamide derivatives in the presence of anhydrous sodium acetate. The reaction requires careful temperature control (50–80°C) and inert atmospheres to avoid side reactions .

Q. How is the compound characterized post-synthesis?

Key analytical methods include:

  • NMR spectroscopy (1H, 13C) to confirm substitution patterns and purity. For example, the phenyl group at position 1 and chloromethyl group at position 6 produce distinct aromatic and aliphatic proton signals .
  • HPLC-MS for purity assessment, especially to detect residual solvents or unreacted intermediates .
  • IR spectroscopy to identify functional groups (e.g., C-Cl stretching at ~750 cm⁻¹ and pyrimidine ring vibrations at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Critical factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require post-reaction neutralization (e.g., with ice water) to isolate products .
  • Catalyst use : Anhydrous sodium acetate improves chloromethylation efficiency by scavenging HCl byproducts .
  • Temperature gradients : Stepwise heating (e.g., 0°C → 50°C) minimizes decomposition of sensitive intermediates, as demonstrated in hydrochloride salt formation (52.7% yield) .

Q. Table 1: Reaction Optimization Case Study

ParameterConditionYield ImprovementReference
SolventDMF → Water52.7% → 67%*
CatalystNaOAc (1 eq.)+15%
Temperature Control0°C → 50°C gradientReduced side products
*Hypothetical data for illustration.

Q. How to resolve contradictions in biological activity data for structural analogs?

Discrepancies often arise from substituent effects and assay conditions:

  • Chlorine vs. methyl groups : Chlorine at position 4 enhances electrophilicity, improving kinase inhibition, while methyl groups may reduce solubility, affecting bioavailability .
  • Pharmacological assays : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times can alter IC50 values. Cross-referencing structural data (e.g., crystallography in ) with bioactivity profiles helps clarify mechanisms .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods when synthesizing or weighing the compound to avoid inhalation of fine particles .
  • Waste disposal : Chlorinated byproducts must be treated as hazardous waste and processed by certified facilities .

Methodological Challenges

Q. How to mitigate competing side reactions during chloromethylation?

  • Competing nucleophiles : Use excess chloroacetyl chloride to suppress alternative pathways (e.g., hydrolysis to hydroxyl derivatives) .
  • Steric hindrance : Bulky substituents at position 1 (e.g., phenyl groups) slow undesired dimerization .

Q. What strategies enhance the compound’s stability in biological assays?

  • Formulation : Co-solvents like DMSO (≤1% v/v) prevent aggregation in aqueous buffers .
  • Derivatization : Converting the chloromethyl group to a prodrug (e.g., ester derivatives) improves serum stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Reactant of Route 2
4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.